N-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyrimidine-5-carboxamide
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Overview
Description
N-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyrimidine-5-carboxamide is a complex organic compound that features a boronic ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyrimidine-5-carboxamide typically involves the reaction of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl chloride with pyrimidine-5-carboxamide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyrimidine-5-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The compound can undergo reduction reactions to form corresponding alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include boronic acids, alcohols, and substituted derivatives of the original compound. These products are valuable intermediates in the synthesis of pharmaceuticals and other organic compounds .
Scientific Research Applications
N-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyrimidine-5-carboxamide has several scientific research applications:
Biology: The compound is studied for its potential role in biological systems, particularly in the development of boron-containing drugs.
Mechanism of Action
The mechanism of action of N-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyrimidine-5-carboxamide involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in molecular recognition and catalysis. The compound’s ability to participate in various chemical reactions allows it to modulate biological pathways and exert its effects .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: This compound features a similar boronic ester group but differs in its aromatic structure and functional groups.
1-Methylpyrazole-4-boronic acid pinacol ester: Another boronic ester compound with a pyrazole ring, used in similar chemical reactions.
2-Methoxypyridine-5-boronic acid pinacol ester: A boronic ester with a pyridine ring, used in organic synthesis.
Uniqueness
N-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyrimidine-5-carboxamide is unique due to its specific combination of functional groups and its ability to participate in a wide range of chemical reactions. Its structure allows for versatile applications in various fields, making it a valuable compound in scientific research and industrial processes .
Properties
Molecular Formula |
C18H22BN3O3 |
---|---|
Molecular Weight |
339.2 g/mol |
IUPAC Name |
N-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyrimidine-5-carboxamide |
InChI |
InChI=1S/C18H22BN3O3/c1-17(2)18(3,4)25-19(24-17)15-7-5-13(6-8-15)9-22-16(23)14-10-20-12-21-11-14/h5-8,10-12H,9H2,1-4H3,(H,22,23) |
InChI Key |
YKDDPFZKGMOVOG-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CNC(=O)C3=CN=CN=C3 |
Origin of Product |
United States |
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